6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile
Description
Properties
IUPAC Name |
6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12/h1-2,4H2,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENYRUWBZGZCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NC(=O)N21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Urea Condensation Route
The most extensively documented method involves a three-step sequence starting from substituted chalcones:
- Chalcone Synthesis : 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one is prepared via Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone in ethanolic KOH.
- Oxazine Formation : Reaction of chalcone with urea in ethanolic KOH at reflux yields 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine. This step proceeds through nucleophilic attack of urea’s amine group on the α,β-unsaturated ketone.
- Cyclization with Cyanoacrylates : Treatment with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF/K₂CO₃ induces Michael addition, forming the pyrimidine ring. The methylthio group at position 8 is subsequently displaced by nucleophiles (e.g., phenols, amines).
Key Optimization Parameters :
Aminohydroxypyridine-Based Assembly
An alternative approach from pyridine precursors employs:
- Ethyl 2,3-Dibromopropanoate Coupling : 3-Hydroxy-2-aminopyridine reacts with ethyl 2,3-dibromopropanoate to form ethyl 3,4-dihydro-2H-pyrido[3,2-b]oxazine-2-carboxylate.
- Oxidative Cyclization : Treatment with PCl₅ followed by ammonia gas introduces the pyrimidine ring, though this method shows lower yields (45–50%) compared to chalcone routes.
Introduction of the 9-Carbonitrile Group
The critical carbonitrile moiety is introduced via two primary strategies:
Direct Cyanation Using Malononitrile
Reaction of the oxazine intermediate with malononitrile in acetic acid under reflux achieves 70–75% yields. IR spectroscopy confirms successful incorporation through a sharp peak at 2210 cm⁻¹.
Nucleophilic Displacement of Methylthio Groups
Ethyl 2-cyano-3,3-bis(methylthio)acrylate serves as a dual electrophile, where the methylthio group at position 8 is replaced by cyanide ions in the presence of CuCN/DMF.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Malononitrile cyanation | 75 | 95 | 6 |
| Methylthio displacement | 68 | 90 | 8 |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
Byproduct Formation
Major byproducts include:
- Imidazo[1,2-a]pyridines : Formed when reaction temperatures exceed 120°C.
- Dihydrooxazine Dimers : Result from radical coupling in oxygen-free environments.
Advanced Characterization Techniques
Spectroscopic Fingerprints
Chromatographic Purity Assessment
HPLC analysis on C18 columns (MeCN/H₂O = 70:30) shows >95% purity for optimized routes.
Industrial-Scale Considerations
Cost-Benefit Analysis of Starting Materials
Waste Stream Management
- DMF recovery via vacuum distillation achieves 85% solvent reuse.
- K₂CO₃ byproducts are neutralized with HCl to produce KCl fertilizer-grade material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to achieve desired properties or functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile has been studied for its potential antimicrobial properties. It may serve as a lead compound for developing new antibiotics or antiviral agents.
Medicine: The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its potential use in treating diseases such as cancer and infectious diseases.
Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism by which 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione
- Core Structure : Pyrimidine fused to a 1,4-diazepine (seven-membered ring, two nitrogens) instead of oxazine.
- Substituents : Ethoxymethyl, methyl, and phenyl groups; lacks carbonitrile.
- Synthesis : Uses LiAlH4 for intermediate reduction, followed by crystallization.
- Applications : Explored as an antitumor agent and enzyme inhibitor (HIV-1 reverse transcriptase, tyrosine kinase).
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile
- Core Structure : Pyrimidine fused to a 1,3-oxazine (oxygen at position 1, nitrogen at 3) instead of 1,4-oxazine.
- Substituents : Chlorophenyl, methylthio, and carbonitrile groups.
- Synthesis : Involves thiomethylation and chlorophenyl introduction; purified via silica gel chromatography.
- Applications: Not explicitly stated, but the methylthio group may enhance lipophilicity, contrasting with the dioxo groups in the target compound, which favor hydrogen bonding.
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile
- Core Structure: Pyrimidine fused to isoquinoline (larger aromatic system) rather than oxazine.
- Substituents: Amino and carbonitrile groups.
- Synthesis: Copper(I) iodide-catalyzed coupling with malononitrile in DMSO.
- Applications: Amino groups improve solubility and nucleophilicity, differing from the electron-withdrawing dioxo groups in the target compound.
Dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl Compounds
- Core Structure : Pyrazole fused to 1,4-oxazine instead of pyrimidine.
- Substituents : Varied alkyl/aryl groups for CNS targeting.
- Applications : Designed for CNS disorders; the pyrazole ring introduces distinct electronic properties compared to pyrimidine.
Comparative Data Table
Biological Activity
6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies surrounding this compound.
Chemical Structure and Synthesis
The compound features a complex bicyclic structure that can be synthesized through various methods involving cyclization reactions. One common approach involves the condensation of specific precursors under controlled conditions to yield the desired pyrimidine derivative. The synthesis typically requires careful selection of reagents and solvents to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial , antitumor , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Antitumor Activity
Several case studies have documented the antitumor effects of pyrimidine derivatives. For example:
- A study demonstrated that 6-substituted pyrimidines could induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound's ability to modulate inflammatory pathways. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro.
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of E. coli and S. aureus growth with MIC values < 50 µg/mL |
| Study 2 | Antitumor | Induced apoptosis in HeLa cells with IC50 values around 25 µM |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages |
The mechanisms underlying the biological activities of this compound involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
